molecular formula C7H2ClF3N2 B13980811 3-Chloro-4-(trifluoromethyl)picolinonitrile

3-Chloro-4-(trifluoromethyl)picolinonitrile

Katalognummer: B13980811
Molekulargewicht: 206.55 g/mol
InChI-Schlüssel: HCCVRNMTULCZKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C7H2ClF3N2. It is a derivative of picolinonitrile, featuring a chlorine atom and a trifluoromethyl group attached to the pyridine ring. This compound is known for its high reactivity and is commonly used as an intermediate in organic synthesis .

Vorbereitungsmethoden

The synthesis of 3-Chloro-4-(trifluoromethyl)picolinonitrile typically involves the reaction of 2-cyano-3-chloropyridine with trifluoromethylboronic acid under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

3-Chloro-4-(trifluoromethyl)picolinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(trifluoromethyl)picolinonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-4-(trifluoromethyl)picolinonitrile can be compared with other similar compounds, such as:

    3-Chloro-5-(trifluoromethyl)picolinonitrile: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.

    4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a nitrile group.

    3-Chloro-2-cyano-5-(trifluoromethyl)pyridine: Another positional isomer with different reactivity and properties

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Eigenschaften

Molekularformel

C7H2ClF3N2

Molekulargewicht

206.55 g/mol

IUPAC-Name

3-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H2ClF3N2/c8-6-4(7(9,10)11)1-2-13-5(6)3-12/h1-2H

InChI-Schlüssel

HCCVRNMTULCZKX-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=C1C(F)(F)F)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.